![molecular formula C20H20N4O3S B2693747 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034487-75-5](/img/structure/B2693747.png)
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a highly specific and complex organic compound Structurally, it incorporates elements from benzothiadiazole and pyrrole moieties, linking these through a substituted ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves several steps:
Formation of Intermediate Compounds: : The initial phase includes the synthesis of the benzothiadiazole and pyrrole intermediates. For benzothiadiazole, sulfur dioxide and nitric acid play a crucial role.
Linking Reaction: : These intermediates are then linked using an ethyl chain via a substitution reaction under controlled temperature and pressure conditions.
Final Assembly: : The final step involves the benzamide formation through a condensation reaction, typically utilizing acyl chlorides.
Industrial Production Methods
For industrial-scale production, optimization of the reaction conditions is paramount. This includes maintaining an inert atmosphere, often using nitrogen or argon, and employing automated continuous-flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide undergoes various chemical reactions:
Oxidation: : Can occur at the pyrrole moiety, often using mild oxidizing agents like hydrogen peroxide.
Reduction: : Typically involves the benzothiadiazole part, utilizing reducing agents such as sodium borohydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are common due to the presence of active sites within the compound.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride in an alcohol solvent.
Substitution: : Utilizes halogens and nucleophiles under appropriate conditions.
Major Products Formed
Depending on the reaction type, the products can range from more oxidized derivatives to reduced forms, each maintaining a core structure but varying in functional groups attached.
科学的研究の応用
Chemistry
Used in catalysis and as a precursor for synthesizing more complex molecules due to its versatile reactivity.
Biology
Investigated for its potential as a molecular probe in biological assays due to its unique structural properties.
Medicine
Potential therapeutic applications, particularly in anti-inflammatory and anticancer research.
Industry
Employed in the manufacture of advanced materials, including polymers and nanomaterials, thanks to its structural stability and reactivity.
作用機序
The compound exerts its effects mainly through:
Molecular Interactions: : Its unique structure allows it to interact with various biological targets, particularly enzymes and receptors.
Pathways Involved: : It modulates pathways related to oxidative stress and inflammatory responses, offering insights into its therapeutic potential.
類似化合物との比較
Unique Features
The presence of both benzothiadiazole and pyrrole moieties makes this compound unique compared to others that might possess only one of these structural elements.
List of Similar Compounds
N-(2-(3-methylbenzothiadiazol-1-yl)ethyl)-4-pyrrolebenzamide
N-(2-benzothiadiazole-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
These similar compounds provide a comparison framework highlighting the distinctive features and enhanced reactivity of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide.
Conclusion
This compound, with its intricate structure and wide range of applications, holds significant promise in various scientific fields
特性
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-22-18-6-2-3-7-19(18)24(28(22,26)27)15-12-21-20(25)16-8-10-17(11-9-16)23-13-4-5-14-23/h2-11,13-14H,12,15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMAWAGZDHXRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(4-Butylphenyl)amino]methyl}phenol](/img/structure/B2693664.png)
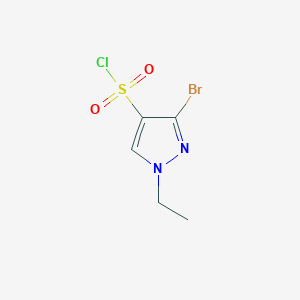
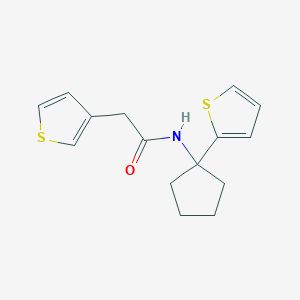
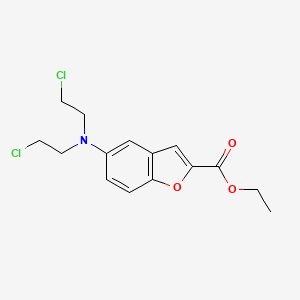
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2693669.png)
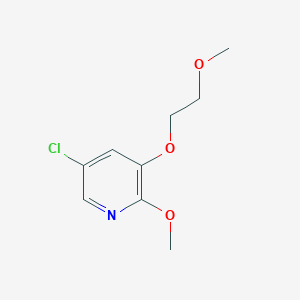
![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2693675.png)
![1-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2693676.png)
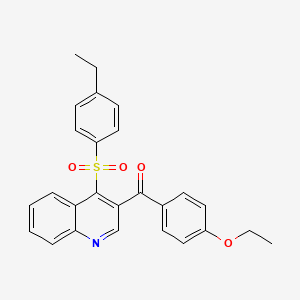
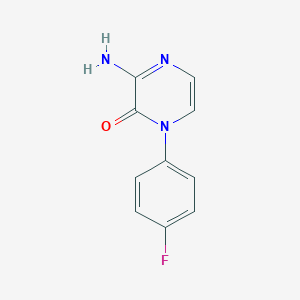
![2-(4-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2693681.png)
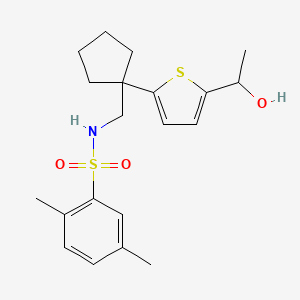
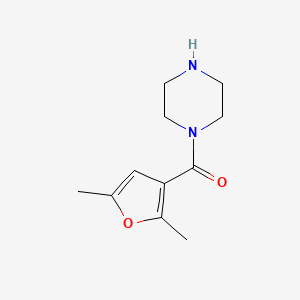
![(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2693685.png)
